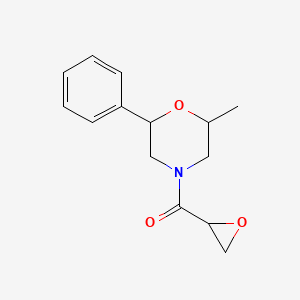
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide, also known as MTPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MTPP is a member of the pivalamide family of compounds, which are known for their ability to modulate the activity of certain enzymes and receptors in the body. In
Applications De Recherche Scientifique
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide has been studied extensively for its potential applications in scientific research. One area of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a role in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which may have implications for the treatment of certain neurological disorders such as Parkinson's disease and depression.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide is not fully understood, but it is believed to involve the inhibition of MAO. MAO is responsible for breaking down neurotransmitters such as dopamine and serotonin, and inhibition of this enzyme can lead to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels may result in the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These effects include an increase in dopamine and serotonin levels in the brain, as well as an increase in locomotor activity and a decrease in body temperature. These effects suggest that this compound may have potential applications in the treatment of neurological disorders such as Parkinson's disease and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide is that it has been well-studied and its synthesis method is well-established in the literature. This makes it relatively easy to produce in large quantities for research purposes. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of the observed effects. Additionally, the effects of this compound may vary depending on the animal model used, which can make it difficult to generalize the results to humans.
Orientations Futures
There are a number of future directions for research on N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. Further research is needed to better understand its mechanism of action and to determine the optimal dosage and administration route for these applications. Additionally, this compound may have potential applications in other areas of research, such as the study of enzyme and receptor activity in the body. Further research is needed to explore these potential applications and to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide involves the reaction of 2-bromo-5-methylthiophene with 2-amino-2-methyl-1-propanol in the presence of pivalic acid. The resulting product is then treated with acetic anhydride to form this compound. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
Propriétés
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-9-6-7-11(17-9)10(16-5)8-14-12(15)13(2,3)4/h6-7,10H,8H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKGQYULKKRMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2791541.png)
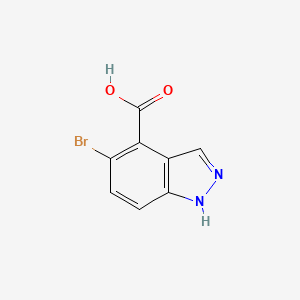
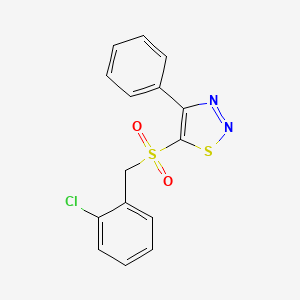
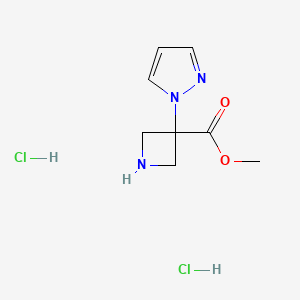
![2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B2791550.png)
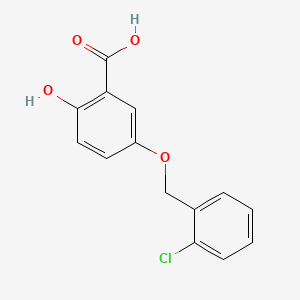
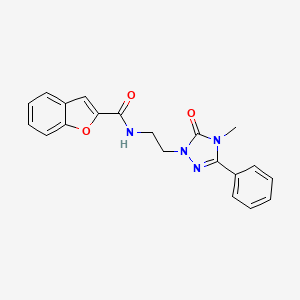
![[(E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)amino]urea](/img/structure/B2791553.png)
![Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2791555.png)


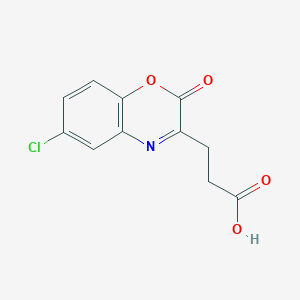
![9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2791561.png)
